molecular formula C17H21ClN4O4S B2659164 methyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1322731-94-1

methyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

Numéro de catalogue B2659164
Numéro CAS: 1322731-94-1
Poids moléculaire: 412.89
Clé InChI: WLIFLWNFWWCWFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The presence of both these rings could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for certain.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Piperazines can undergo a variety of reactions, including substitutions, oxidations, and reductions .

Applications De Recherche Scientifique

Molecular Interactions and Pharmacophore Models

The detailed study on molecular interactions of a related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor highlights the development of unified pharmacophore models. This includes the analysis of the compound's conformational preferences and its implications for binding with the CB1 receptor, providing a basis for understanding the molecular foundation of antagonist activity and aiding in the design of new therapeutic agents (J. Shim et al., 2002).

Synthetic Routes and Derivatives

Research has been conducted on the facile synthesis, ex-vivo, and in vitro screening of sulfonamide derivatives, highlighting the chemical modifications and their impacts on biological activity. This includes insights into the effects of substituting functional groups and their implications for CB1 receptor antagonism, offering valuable information for the development of novel compounds with optimized pharmacological profiles (Brijesh Kumar Srivastava et al., 2008).

Structure-Activity Relationships

Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists provide critical insights into the molecular determinants of binding affinity and selectivity. This research identifies key structural requirements for potent antagonistic activity against the cannabinoid CB1 receptor, offering a framework for the rational design of new cannabinoid receptor ligands with therapeutic potential (R. Lan et al., 1999).

Antimicrobial and Anticancer Activities

Various derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies highlight the potential of these compounds in inhibiting growth and proliferation of different pathogens and cancer cell lines, suggesting their utility in developing new treatments for infectious diseases and cancer (L. H. Al-Wahaibi et al., 2021).

Propriétés

IUPAC Name

methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O4S/c1-3-13-15(17(23)26-2)16(20-19-13)27(24,25)22-10-8-21(9-11-22)14-7-5-4-6-12(14)18/h4-7H,3,8-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIFLWNFWWCWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.